N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide is a heterocyclic compound that features both oxazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the cyclization of an appropriate precursor, such as a nitrile oxide, with a suitable alkyne to form the oxazole ring. This is followed by the coupling of the oxazole derivative with furan-2-carboxylic acid under amide formation conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole and furan rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. This compound may exert its effects through the inhibition of key enzymes involved in disease pathways or by binding to specific receptors to modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as aleglitazar (antidiabetic) and mubritinib (tyrosine kinase inhibitor) share the oxazole moiety.
Furan Derivatives: Compounds like nitrofurantoin (antibacterial) and furosemide (diuretic) contain the furan ring.
Uniqueness
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide is unique due to the combination of the oxazole and furan rings in a single molecule, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)12-9-14(20-17-12)16-15(18)13-3-2-8-19-13/h2-9H,1H3,(H,16,18) |
InChI Key |
HTZFFLOPHCQPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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